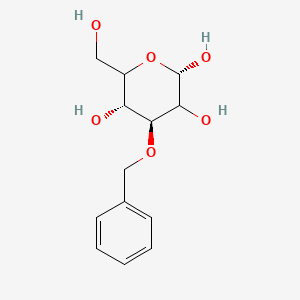

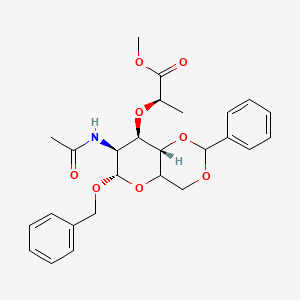

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is a compound involved in the synthesis of various derivatives of muramic and isomuramic acids, crucial for studying bacterial cell walls and other biochemical pathways. Its synthesis and analysis contribute to understanding the structure and function of peptidoglycan, a vital component of bacterial cell walls.

Synthesis Analysis

The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester involves several steps, starting from 2-acetamido-2-deoxy-D-glucose leading to its benzylidene derivatives through large-scale preparation and chromatographic separation (Gross & Rimpler, 1986). Various methods, including the Wittig-Horner reaction and base-catalyzed β-elimination, have been employed to synthesize related N-benzyloxycarbonyl-α-dehydroamino acid methyl esters (Shin, Takahashi, & Yonezawa, 1990).

Molecular Structure Analysis

The molecular structure of derivatives of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester has been analyzed through various spectroscopic methods, including 1H and 13C NMR characterisation, revealing detailed insights into their stereochemical properties (Ragoussis, Leondiadis, Livaniou, & Evangelatos, 1997).

Chemical Reactions and Properties

The compound's reactivity has been explored in the synthesis of muramyl peptide derivatives, highlighting its versatility in forming bioactive molecules (Lefrancier et al., 2009). These studies demonstrate the compound's pivotal role in synthesizing molecules with potential immunological activities.

Physical Properties Analysis

Investigations into the physical properties of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester and its derivatives are crucial for understanding their solubility, stability, and overall behavior in various conditions, essential for their application in synthesis and biological studies. However, specific studies detailing these aspects were not identified in the search, indicating a gap in the literature.

Chemical Properties Analysis

The chemical properties, including reactivity under different conditions, stability, and interactions with other molecules, are fundamental for utilizing Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester in further chemical synthesis and biological applications. Detailed studies, such as those exploring the synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-amide derivatives, provide insights into its chemical behavior (Ishida et al., 1989).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of orthogonally protected muramic acid building blocks for solid-phase peptide synthesis, highlighting its importance in the preparation of peptide natural products containing oligo(poly)saccharide moieties. This demonstrates the compound's role in facilitating the synthesis of complex biochemical structures (Vlahoviček-Kahlina & Jakas, 2015).

Investigations into the conformation analysis of related compounds have provided insights into their structural behavior, such as the chair conformation of glucopyranose and 1,3-dioxane rings, which are crucial for understanding the stereochemical outcomes of glycosylation reactions (Kojic´ Prodica & Spek, 2010).

Applications in Biochemical Synthesis

The compound serves as a key intermediate in the synthesis of β-cycloalkylglycosides of Muramyl Dipeptide, demonstrating its utility in the creation of molecules with potential immunostimulatory properties. This application underscores the compound's relevance in medicinal chemistry and vaccine development (Zemlyakov, Tsikalova, & Tsikalov, 2017).

Another study explored the synthesis of N-Acetylmuramyl-L-Alanyld-Isoglutamine α-Phenylglycoside from related precursors, highlighting the compound's significance in the synthesis of glycopeptides. Such research is pivotal for the development of novel therapeutic agents, particularly in the area of bacterial infection and immune response (Zemlyakov, Tsikalova, & Tsikalov, 2020).

Role in Molecular Research and Development

- The compound's applications extend to the study of molecular interactions, such as in the synthesis and reactions of 4‐(Aminoaryl)methylene‐2‐aryl‐2‐imidazolin-5‐ones, where it is used to investigate the acetylation and benzoylation reactions. This research contributes to the broader understanding of chemical reactivity and the development of novel synthetic methodologies (Shafi et al., 2005).

Wirkmechanismus

Target of Action

The primary target of Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester is the peptidoglycan , the main skeletal component of all bacterial cell walls . This compound holds value as a tool in exploring the structure and functions of bacterial cell walls .

Mode of Action

It is known to interact with the peptidoglycan in bacterial cell walls

Biochemical Pathways

The biochemical pathways affected by Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester are likely related to the synthesis and function of bacterial cell walls, given its interaction with peptidoglycan

Result of Action

Given its interaction with peptidoglycan, it may influence the structure and function of bacterial cell walls .

Eigenschaften

IUPAC Name |

methyl (2R)-2-[[(6S,7S,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO8/c1-16(24(29)30-3)33-23-21(27-17(2)28)26(31-14-18-10-6-4-7-11-18)34-20-15-32-25(35-22(20)23)19-12-8-5-9-13-19/h4-13,16,20-23,25-26H,14-15H2,1-3H3,(H,27,28)/t16-,20?,21+,22-,23-,25?,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYOCWILIJFUOR-KVFANMLHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid Methyl Ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)